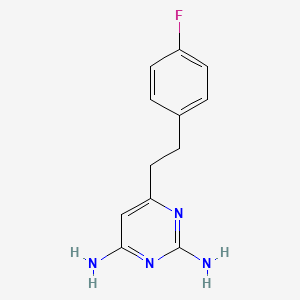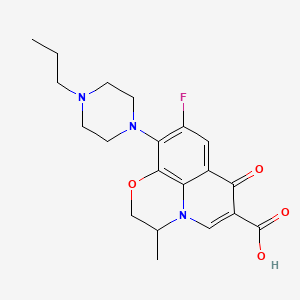
4-n-Propyl ofloxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-n-Propyl ofloxacin is a derivative of ofloxacin, a second-generation fluoroquinolone antibiotic. Ofloxacin is known for its broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. The modification at the 4-n-propyl position aims to enhance its pharmacological properties and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Propyl ofloxacin involves the modification of the ofloxacin molecule. One common method is the reaction of ofloxacin hydrazide with different substituted aromatic aldehydes to form Schiff bases, followed by ring closure reactions to form various heterocyclic compounds . Another method involves the preparation of ofloxacin nanoparticles using ionotropic gelation methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-n-Propyl ofloxacin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its antibacterial properties.
Common Reagents and Conditions
Oxidation: Oxone/Co2+ under UV light.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various substituted aromatic aldehydes.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds and degradation products, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-n-Propyl ofloxacin has several scientific research applications:
Mecanismo De Acción
4-n-Propyl ofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, this compound prevents normal cell division and leads to bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Ofloxacin: The parent compound, a second-generation fluoroquinolone.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity and reduced side effects.
Ciprofloxacin: Another widely used fluoroquinolone with a broad spectrum of activity.
Uniqueness
4-n-Propyl ofloxacin is unique due to its specific modification at the 4-n-propyl position, which may enhance its pharmacological properties and efficacy compared to its parent compound and other similar fluoroquinolones .
Propiedades
Número CAS |
124255-93-2 |
|---|---|
Fórmula molecular |
C20H24FN3O4 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
7-fluoro-2-methyl-10-oxo-6-(4-propylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C20H24FN3O4/c1-3-4-22-5-7-23(8-6-22)17-15(21)9-13-16-19(17)28-11-12(2)24(16)10-14(18(13)25)20(26)27/h9-10,12H,3-8,11H2,1-2H3,(H,26,27) |
Clave InChI |
SUCNQMBJPDAVAJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


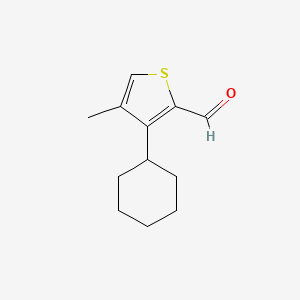
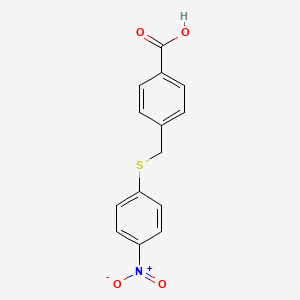
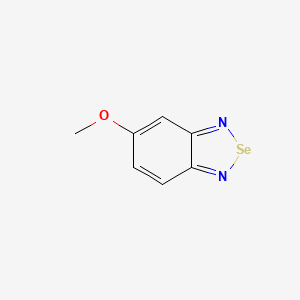
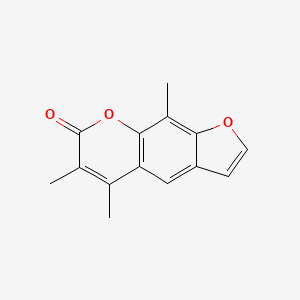
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),4(9)-diene-3,10-dione](/img/structure/B12811275.png)




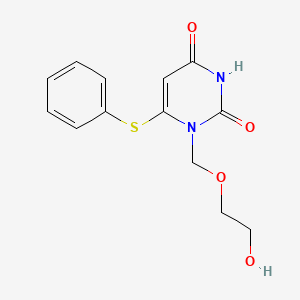
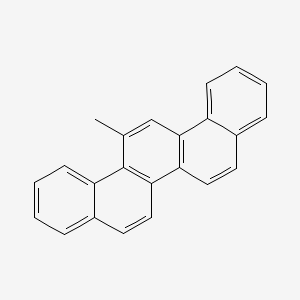

![4-Iodo-2-(6-azaspiro[2,5]oct-6-yl)benzoic acid](/img/structure/B12811311.png)
